molecular formula C12H8ClN3O4 B14230941 4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide CAS No. 783371-08-4

4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B14230941
CAS No.: 783371-08-4
M. Wt: 293.66 g/mol
InChI Key: LEBWREKHFZATNQ-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide is a chemical compound with the molecular formula C12H8ClN3O4 and a molecular weight of 293.66 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitropyridinyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

783371-08-4

Molecular Formula

C12H8ClN3O4

Molecular Weight

293.66 g/mol

IUPAC Name

4-chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide

InChI

InChI=1S/C12H8ClN3O4/c13-7-1-3-9(10(17)5-7)12(18)15-11-4-2-8(6-14-11)16(19)20/h1-6,17H,(H,14,15,18)

InChI Key

LEBWREKHFZATNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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